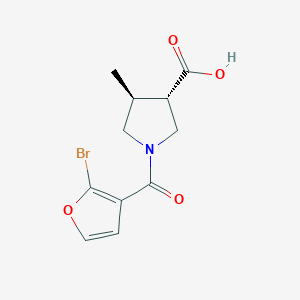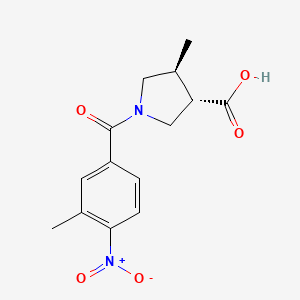
(3S,4S)-1-(2-bromofuran-3-carbonyl)-4-methylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-1-(2-bromofuran-3-carbonyl)-4-methylpyrrolidine-3-carboxylic acid, also known as Boc-4-MePro-2-BrF, is a synthetic compound that has gained significant attention in the field of scientific research. This compound is a derivative of pyrrolidine and has been studied extensively due to its potential applications in the pharmaceutical industry.
Wirkmechanismus
The exact mechanism of action of (3S,4S)-1-(2-bromofuran-3-carbonyl)-4-methylpyrrolidine-3-carboxylic acid is not fully understood. However, it has been suggested that it may act by blocking the activity of certain enzymes or receptors in the body.
Biochemical and Physiological Effects:
(3S,4S)-1-(2-bromofuran-3-carbonyl)-4-methylpyrrolidine-3-carboxylic acid has been shown to exhibit several biochemical and physiological effects. It has been shown to exhibit anticonvulsant properties by reducing the frequency and duration of seizures. It has also been shown to exhibit analgesic properties by reducing pain sensitivity in animal models. Additionally, it has been shown to exhibit anti-inflammatory properties by reducing the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3S,4S)-1-(2-bromofuran-3-carbonyl)-4-methylpyrrolidine-3-carboxylic acid in lab experiments is its ease of synthesis. Additionally, it has been shown to exhibit several beneficial properties that make it an attractive compound for scientific research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of (3S,4S)-1-(2-bromofuran-3-carbonyl)-4-methylpyrrolidine-3-carboxylic acid. One potential direction is the synthesis of new derivatives of this compound that exhibit enhanced biological activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for the preparation of this compound may also be an area of future research.
Synthesemethoden
The synthesis of (3S,4S)-1-(2-bromofuran-3-carbonyl)-4-methylpyrrolidine-3-carboxylic acid involves several steps. The first step involves the protection of the amine group of proline with a Boc (tert-butyloxycarbonyl) group. The second step involves the bromination of the furan ring using N-bromosuccinimide (NBS). The final step involves the deprotection of the Boc group using trifluoroacetic acid (TFA) to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-1-(2-bromofuran-3-carbonyl)-4-methylpyrrolidine-3-carboxylic acid has been extensively studied for its potential applications in the pharmaceutical industry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been studied for its potential use as a building block for the synthesis of other biologically active compounds.
Eigenschaften
IUPAC Name |
(3S,4S)-1-(2-bromofuran-3-carbonyl)-4-methylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c1-6-4-13(5-8(6)11(15)16)10(14)7-2-3-17-9(7)12/h2-3,6,8H,4-5H2,1H3,(H,15,16)/t6-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRWNGUBUZBDHN-HTRCEHHLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)C(=O)C2=C(OC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)O)C(=O)C2=C(OC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-(2-bromofuran-3-carbonyl)-4-methylpyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid](/img/structure/B6632950.png)


![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B6632990.png)
![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)

![N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632999.png)

![N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6633010.png)

![N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline](/img/structure/B6633018.png)
![4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine](/img/structure/B6633019.png)
![N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633021.png)
